Cas no 1804726-91-7 (5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure, featuring both difluoromethyl and trifluoromethyl groups, enhances its reactivity and stability, making it a valuable intermediate for synthesizing advanced active ingredients. The presence of amino and chloro substituents further increases its versatility in nucleophilic substitution and cross-coupling reactions. This compound is particularly relevant in the development of novel herbicides and fungicides, where fluorinated heterocycles improve efficacy and environmental persistence. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications, supporting precision in industrial and academic research settings.
5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine structure
1804726-91-7 structure
商品名:5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
CAS番号:1804726-91-7
MF:C7H4ClF5N2
メガワット:246.565077781677
CID:4852532

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
    • インチ: 1S/C7H4ClF5N2/c8-4-2(14)1-15-5(7(11,12)13)3(4)6(9)10/h1,6H,14H2
    • InChIKey: RMEAYYIBYHOXCD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CN=C(C(F)(F)F)C=1C(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 38.9

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029070675-1g
5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
1804726-91-7 97%
1g
$1,579.40 2022-04-01

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1804726-91-7)

5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1804726-91-7, is a pyridine derivative featuring a complex arrangement of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and chloro substituents, combined with the electron-withdrawing effects of difluoromethyl and trifluoromethyl groups, endows this compound with distinct chemical properties that are exploited in modern drug discovery and material science applications.

The structural configuration of 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine positions it as a versatile building block for the development of novel therapeutic agents. The pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The specific substitution pattern on this scaffold not only influences the electronic distribution but also modulates solubility, metabolic stability, and binding affinity to biological targets. Such features are critical in optimizing lead compounds for preclinical and clinical development.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their enhanced bioavailability and metabolic resistance. The incorporation of fluorine atoms, particularly in the difluoromethyl and trifluoromethyl positions, is well-documented to improve pharmacokinetic profiles. For instance, these groups can increase lipophilicity while maintaining water solubility, making them ideal for oral administration. Additionally, fluorine substitution often enhances binding interactions with enzymes and receptors, leading to more potent and selective drug candidates.

One of the most compelling applications of 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By serving as a key intermediate in synthesizing kinase inhibitors, this compound contributes to the development of targeted therapies that can modulate aberrant signaling networks. Recent studies have demonstrated the efficacy of fluorinated pyridine-based inhibitors in preclinical models, highlighting their potential as next-generation therapeutics.

The agrochemical sector also benefits from the versatility of 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine. Fluorinated compounds are known for their improved resistance to degradation by environmental factors, which extends their efficacy as active ingredients in pesticides and herbicides. Researchers are exploring derivatives of this compound to develop novel agrochemicals that offer higher yields and better environmental compatibility. The ability to fine-tune the substitution pattern allows chemists to tailor properties such as bioavailability and persistence, ensuring that these products meet stringent agricultural demands while minimizing ecological impact.

From a synthetic chemistry perspective, 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine exemplifies the sophistication achievable through multi-step organic synthesis. The introduction of fluorinated groups requires precise control over reaction conditions to prevent unwanted side products. Advances in catalytic methods have made it possible to incorporate fluorine atoms more efficiently and selectively, reducing costs and improving scalability. These advancements are particularly important for industrial applications where reproducibility and yield are paramount.

The pharmacological potential of this compound is further underscored by its ability to serve as a scaffold for structure-based drug design (SBDD). By leveraging computational modeling techniques, researchers can predict how modifications to the core structure will affect binding affinity and selectivity. This approach has led to the identification of novel pharmacophores that could be optimized into drugs with improved therapeutic profiles. The integration of experimental data with computational predictions ensures that efforts to develop new drugs based on 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine are both efficient and scientifically rigorous.

In conclusion, 5-Amino-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1804726-91-7) represents a significant advancement in synthetic organic chemistry with far-reaching implications for pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative therapeutics targeting complex diseases. As our understanding of fluorinated compounds continues to evolve, so too will the applications of this versatile intermediate, reinforcing its importance in modern chemical research.

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